molecular formula C11H12N2O5 B12455707 Methyl 4-acetamido-5-methyl-2-nitrobenzoate

Methyl 4-acetamido-5-methyl-2-nitrobenzoate

Katalognummer: B12455707
Molekulargewicht: 252.22 g/mol
InChI-Schlüssel: HWIRVLHBNQBOQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-acetamido-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C11H12N2O5 It is a derivative of benzoic acid and features functional groups such as an acetamido group, a nitro group, and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-methyl-2-nitrobenzoate typically involves the nitration of methyl 4-acetamido-5-methylbenzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-acetamido-5-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 4-acetamido-5-methyl-2-aminobenzoate.

    Substitution: Depending on the nucleophile, various substituted derivatives.

    Hydrolysis: 4-Acetamido-5-methyl-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-acetamido-5-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-acetamido-5-methyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-acetamido-5-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a chloro and methoxy group instead of a nitro group.

Uniqueness

Methyl 4-acetamido-5-methyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C11H12N2O5

Molekulargewicht

252.22 g/mol

IUPAC-Name

methyl 4-acetamido-5-methyl-2-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-6-4-8(11(15)18-3)10(13(16)17)5-9(6)12-7(2)14/h4-5H,1-3H3,(H,12,14)

InChI-Schlüssel

HWIRVLHBNQBOQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.